molecular formula C15H12O6 B092375 5,5'-Methylenedisalicylic acid CAS No. 122-25-8

5,5'-Methylenedisalicylic acid

Cat. No.: B092375
CAS No.: 122-25-8
M. Wt: 288.25 g/mol
InChI Key: JWQFKVGACKJIAV-UHFFFAOYSA-N
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Description

5,5’-Methylenedisalicylic acid is an organic compound with the molecular formula C15H12O6 It is a derivative of salicylic acid, where two salicylic acid molecules are linked by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5’-Methylenedisalicylic acid can be synthesized through the condensation reaction of salicylic acid with formaldehyde in the presence of an acid catalyst. The reaction typically involves heating salicylic acid and formaldehyde in an acidic medium, such as sulfuric acid, to facilitate the formation of the methylene bridge between the two salicylic acid molecules .

Industrial Production Methods

In industrial settings, the production of 5,5’-Methylenedisalicylic acid follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

5,5’-Methylenedisalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Esters and ethers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Methylenedisalicylic acid is unique due to its methylene bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows it to form stable complexes with metals and enhances its inhibitory activity against specific enzymes .

Properties

IUPAC Name

5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h1-4,6-7,16-17H,5H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQFKVGACKJIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074481
Record name 5,5'-Methylenedisalicylic acid
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Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-25-8
Record name 5,5′-Methylenedisalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5,5'-Methylenedisalicyclic acid
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Record name 5,5'-Methylenedisalicylic acid
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Record name 5,5'-Methylenedisalicylic acid
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Record name 5,5'-methylenedi(salicylic acid)
Source European Chemicals Agency (ECHA)
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Record name 5,5'-METHYLENEDISALICYCLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the mechanism of action of 5,5'-methylenedisalicylic acid (MDSA) and its downstream effects?

A1: MDSA has been identified as an inhibitor of both the transcriptional regulator MgrA and the serine/threonine phosphatase Stp1 in Staphylococcus aureus. [] By inhibiting Stp1, MDSA enhances the phosphorylation of SarA and MgrA, two important transcriptional regulators involved in virulence, drug resistance, and autolysis in this bacterium. [] The precise mechanism of MDSA's interaction with Stp1 and its influence on the phosphorylation cascade requires further investigation.

Q2: Can you describe the material compatibility and stability of this compound, particularly its performance and applications under various conditions?

A3: One study demonstrated the intercalation of this compound (MDSA) into ZnAl−NO3 layered double hydroxides (LDH) to enhance the UV absorption properties of polypropylene. [] The intercalation led to a tilted monolayer arrangement of MDSA dianions within the LDH galleries, significantly improving the polymer's resistance to UV degradation. [] Furthermore, TGA-DTA analysis revealed a marked enhancement in the thermostability of MDSA upon intercalation into the LDH host. []

Q3: What is known about the metabolism and excretion of this compound in various species?

A4: Research indicates that this compound is excreted entirely unchanged in the urine and feces across various species, including rats, mice, hamsters, rhesus monkeys, rabbits, guinea pigs, and chickens. [] No metabolites of the compound have been identified in these species. [] The study highlighted species-specific differences in biliary and urinary excretion routes. [] For instance, biliary excretion is high in rats and dogs (50-60%) but low in guinea pigs and rabbits (5%). []

Q4: What are the historical milestones and contributions in the research field related to this compound?

A6: While the provided abstracts do not delve into the complete historical context of this compound research, a few milestones are evident. Early work focused on the synthesis of this compound and exploring its chemical properties. [, ] More recently, research has shifted towards understanding its biological activity, particularly as an inhibitor of bacterial phosphatase Stp1 and its potential as a lead compound for developing new anti-virulence strategies against S. aureus. []

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